molecular formula C9H20O2 B8156016 3-(2-Ethylbutoxy)propan-1-ol

3-(2-Ethylbutoxy)propan-1-ol

Cat. No.: B8156016
M. Wt: 160.25 g/mol
InChI Key: KMHVJSHSROBKSL-UHFFFAOYSA-N
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Description

3-(2-Ethylbutoxy)propan-1-ol is a branched ether-alcohol characterized by a propylene glycol backbone substituted with a 2-ethylbutoxy group. Such compounds are commonly utilized in industrial solvents, pharmaceuticals, or cosmetic formulations due to their amphiphilic nature and solubility profiles .

Properties

IUPAC Name

3-(2-ethylbutoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-9(4-2)8-11-7-5-6-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHVJSHSROBKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylbutoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with 2-ethylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethylbutanol displaces the chlorine atom in 3-chloropropan-1-ol, forming the desired product.

Reaction Conditions:

    Reagents: 3-chloropropan-1-ol, 2-ethylbutanol, sodium hydroxide

    Solvent: Typically anhydrous ethanol or another suitable solvent

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of 3-(2-ethylbutoxy)propanal or 3-(2-ethylbutoxy)propanoic acid.

    Reduction: Formation of 3-(2-ethylbutoxy)propane.

    Substitution: Formation of 3-(2-ethylbutoxy)propyl chloride or bromide.

Scientific Research Applications

3-(2-Ethylbutoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent or intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug formulation and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylbutoxy)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ethylbutoxy substituent may also affect the compound’s solubility and membrane permeability, impacting its overall behavior in different environments.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 1-Butoxy-2-propanol (CAS Not Specified)

1-Butoxy-2-propanol, a positional isomer of 3-(2-ethylbutoxy)propan-1-ol, shares a similar ether-alcohol backbone but differs in branching and substituent placement. Key distinctions include:

Property 1-Butoxy-2-propanol This compound (Inferred)
Molecular Structure Linear butoxy group on secondary hydroxyl Branched 2-ethylbutoxy on primary hydroxyl
Safety Measures Requires EN 374-certified gloves, eye protection, and respiratory gear in poorly ventilated areas Likely similar precautions due to analogous functional groups
Environmental Handling Prevent leakage into waterways; use sealed containers Expected to require comparable containment strategies

Comparison with PPG-3 Butyl Ether (CAS Not Specified)

The European Chemicals Agency (ECHA) dossier highlights a CAS number overlap between [(Butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether, despite structural differences. The CIR Expert Panel concluded that such compounds share similar physicochemical and metabolic profiles, enabling read-across for regulatory purposes . For example:

  • Solubility : Both compounds likely exhibit miscibility in water and organic solvents due to polyether chains.
  • Metabolism: Ether linkages may undergo hydrolysis, yielding propanol derivatives .

This suggests this compound could follow analogous metabolic pathways, though its specific branching might alter reaction kinetics.

Comparison with 3-(2-Chlorophenyl)propan-1-ol (CAS Not Specified)

The chlorophenyl derivative serves as a pharmaceutical intermediate, with distinct properties driven by aromatic substitution:

Property 3-(2-Chlorophenyl)propan-1-ol This compound
Functional Groups Aromatic chlorophenyl, primary alcohol Aliphatic ether, primary alcohol
Applications Pharmaceutical synthesis (e.g., β-blockers) Likely industrial solvents or surfactants
Market Trends Global production value projected to grow through 2025 Limited data, but ether-alcohols see steady demand

The absence of an aromatic ring in this compound reduces its UV reactivity and enhances biocompatibility for cosmetic uses .

Comparison with 3-(2-Ethylbutoxy)propan-1-amine (CAS 21989-29-7)

The amine analog shares the same 2-ethylbutoxy substituent but replaces the hydroxyl group with an amine (-NH₂), drastically altering reactivity:

Property 3-(2-Ethylbutoxy)propan-1-amine This compound
Reactivity Basic, forms salts with acids Neutral, forms hydrogen bonds
Hazards Requires physician consultation on exposure Likely less acute toxicity than amines
Applications Specialty chemicals, surfactants Solvents, emulsifiers

The hydroxyl group in this compound reduces its corrosivity compared to the amine variant, making it safer for handling .

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